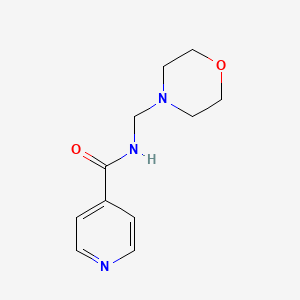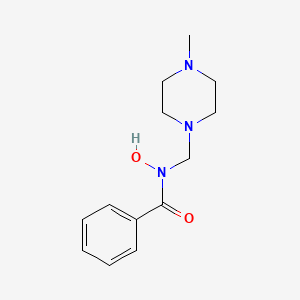
2,4,6-Trichloro-N-hydroxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4,6-trichlorophenyl)hydroxylamine is an organic compound characterized by the presence of a hydroxylamine group attached to a 2,4,6-trichlorophenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4,6-trichlorophenyl)hydroxylamine typically involves the reaction of 2,4,6-trichloronitrobenzene with reducing agents. One common method is the reduction of 2,4,6-trichloronitrobenzene using zinc dust and ammonium chloride in an aqueous medium. The reaction proceeds under mild conditions, yielding N-(2,4,6-trichlorophenyl)hydroxylamine as the primary product.
Industrial Production Methods
Industrial production of N-(2,4,6-trichlorophenyl)hydroxylamine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,4,6-trichlorophenyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-(2,4,6-trichlorophenyl)nitrosoamine.
Reduction: Further reduction can lead to the formation of N-(2,4,6-trichlorophenyl)amine.
Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as zinc dust and ammonium chloride are frequently used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: N-(2,4,6-trichlorophenyl)nitrosoamine
Reduction: N-(2,4,6-trichlorophenyl)amine
Substitution: Products vary based on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2,4,6-trichlorophenyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(2,4,6-trichlorophenyl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and context.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,4,6-trichlorophenyl)amine
- N-(2,4,6-trichlorophenyl)nitrosoamine
- 2,4,6-trichlorophenol
Uniqueness
N-(2,4,6-trichlorophenyl)hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and potential biological activity
Propiedades
Número CAS |
35758-77-1 |
|---|---|
Fórmula molecular |
C6H4Cl3NO |
Peso molecular |
212.5 g/mol |
Nombre IUPAC |
N-(2,4,6-trichlorophenyl)hydroxylamine |
InChI |
InChI=1S/C6H4Cl3NO/c7-3-1-4(8)6(10-11)5(9)2-3/h1-2,10-11H |
Clave InChI |
WHBFPBZHTDRHLF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Cl)NO)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



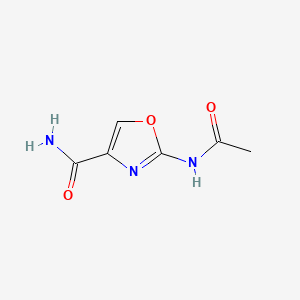

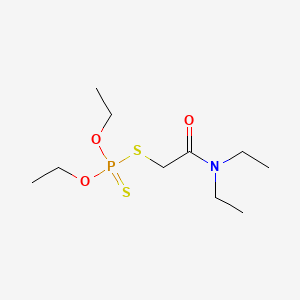
![5-Methyldibenzo[b,d]furan-5-ium tetrafluoroborate](/img/structure/B14673126.png)
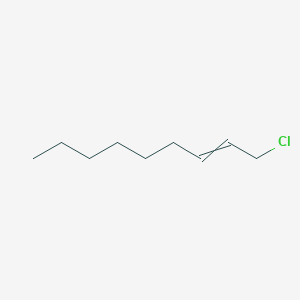

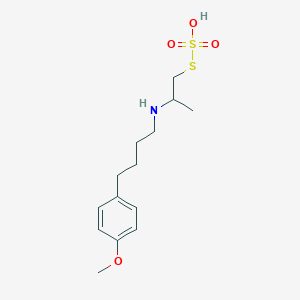
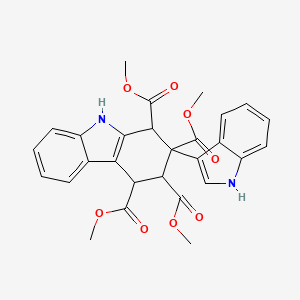

![7-Phenyl-5h-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B14673156.png)
